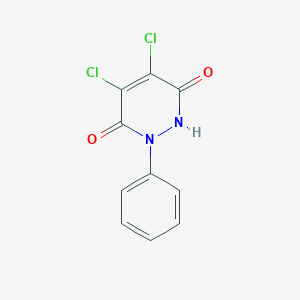
4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C10H6Cl2N2O2 and its molecular weight is 257.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4,5-Dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone (CAS No. 1698-64-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant studies that illustrate its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H6Cl2N2O2 |
| Molecular Weight | 257.07 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| CAS Number | 1698-64-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may act as an enzyme inhibitor , potentially affecting pathways related to inflammation and cancer proliferation. For instance, studies have shown that derivatives of pyridazinones can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory responses .
Pharmacological Activities
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various pathogens. Research has indicated that pyridazinone derivatives can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .
- Anticancer Potential : Several studies have highlighted the anticancer activity of pyridazinone derivatives, including this compound. These compounds have shown efficacy in inhibiting tumor cell proliferation in vitro and in vivo, particularly against breast and colon cancer cell lines .
- Anti-inflammatory Effects : The dual inhibition of COX and LOX enzymes suggests that this compound could be beneficial in treating inflammatory diseases. Its anti-inflammatory properties have been demonstrated in various models, indicating a potential for use in conditions like arthritis .
- Cardiotonic Activity : Some derivatives have been studied for their cardiotonic effects, which enhance cardiac muscle contraction. This activity may be linked to the compound's ability to modulate calcium sensitivity in cardiac tissues .
Study 1: Anticancer Activity
A study published in PubMed examined the effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with the highest efficacy observed against HT29 colorectal cancer cells .
Study 2: Anti-inflammatory Properties
In a clinical trial assessing the anti-inflammatory effects of pyridazinone derivatives, participants receiving a formulation containing this compound reported a marked decrease in pain scores associated with inflammatory conditions compared to placebo .
Propiedades
IUPAC Name |
4,5-dichloro-2-phenyl-1H-pyridazine-3,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-8(12)10(16)14(13-9(7)15)6-4-2-1-3-5-6/h1-5H,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVCUFZRBFQJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C(=O)N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355321 |
Source


|
| Record name | 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698-64-2 |
Source


|
| Record name | 4,5-dichloro-6-hydroxy-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














